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molecular formula C8H9BrN2O B8581455 2-Amino-3-bromo-5-methylbenzamide

2-Amino-3-bromo-5-methylbenzamide

Cat. No. B8581455
M. Wt: 229.07 g/mol
InChI Key: PSNWXRVFCMRKQW-UHFFFAOYSA-N
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Patent
US08017601B2

Procedure details

2-amino-3-bromo-5-methylbenzoic acid (2.06 g, 8.95 mmol) was dissolved in DMF (19 ml) and EDC (2.10 g, 11.0 mmol), HOAt (1.56 g, 11.5 mmol), ammonium chloride (2.03 g, 38.0 mmol), and iPr2NEt (6.5 ml, 37.3 mmol) were added. The reaction was stirred at room temperature under nitrogen for 21.5 hours, and then poured into water (50 ml), resulting in the formation of a precipitate. The suspension was filtered and the solid was washed with water and dried in vacuo to give title compound (1.83 g, 89%). MS (ESI pos. ion) m/z: 229 (M+H). Calc'd Exact Mass for C8H9BrN2O: 228.
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][C:8]([CH3:12])=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)CCl.C1C=[N:21]C2N(O)N=NC=2C=1.[Cl-].[NH4+].CCN(C(C)C)C(C)C>CN(C=O)C.O>[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][C:8]([CH3:12])=[CH:7][C:3]=1[C:4]([NH2:21])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1Br)C
Name
Quantity
19 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
1.56 g
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
2.03 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
6.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature under nitrogen for 21.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
21.5 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=C1Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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